Comparative DC50 Values for Mutant Tau (tauP301L) Degradation
PBA-1106 demonstrates nanomolar degradation potency for stably expressed mutant tau (tauP301L). It achieves this with a DC50 (concentration for 50% degradation) within the same low nanomolar range as its closest analog, PBA-1105. This is a critical differentiator from other AUTOTACs targeting distinct proteins, such as the androgen receptor degrader VinclozolinM2-2204, which exhibits a 20- to 200-fold lower potency (higher DC50) [1].
| Evidence Dimension | DC50 for target protein degradation |
|---|---|
| Target Compound Data | 1-10 nM |
| Comparator Or Baseline | PBA-1105: 1-10 nM; VinclozolinM2-2204: 200 nM |
| Quantified Difference | PBA-1106 is ~20-200x more potent than VinclozolinM2-2204. |
| Conditions | HEK293T cells stably expressing tauP301L |
Why This Matters
High nanomolar potency minimizes off-target effects and compound usage, which is critical for cost-effective in vivo studies and validates its use in tauopathy models.
- [1] Ji CH, et al. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system. Nat Commun. 2022 Feb 16;13(1):904. View Source
